4-(Difluoromethoxy)benzaldehyde
Overview
Description
4-(Difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H6F2O2 It is a substituted benzaldehyde where the benzene ring is modified by a difluoromethoxy group at the para position relative to the aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Difluoromethoxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydroxyl group by the difluoromethoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoromethoxy group under appropriate conditions.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)benzoic acid.
Reduction: 4-(Difluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, the difluoromethoxy group can influence the reactivity of the benzaldehyde moiety by altering its electronic properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Methylthio)benzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
4-(Difluoromethoxy)benzaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific chemical and biological activities.
Properties
IUPAC Name |
4-(difluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCXOJYJJINQGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224696 | |
Record name | p-(Difluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73960-07-3 | |
Record name | 4-(Difluoromethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73960-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(Difluoromethoxy)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073960073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(Difluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(difluoromethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(Difluoromethoxy)benzaldehyde in pharmaceutical chemistry?
A: this compound serves as a crucial building block in the multi-step synthesis of Roflumilast [, , ]. This drug, known by the brand name Daliresp, acts as a selective phosphodiesterase-4 (PDE4) inhibitor and is primarily used to manage severe chronic obstructive pulmonary disease (COPD).
Q2: Can you describe a synthetic route for producing 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, a key intermediate in Roflumilast synthesis, utilizing this compound?
A: Certainly. One efficient method [] involves using this compound as a starting material. This compound undergoes a reaction with cyclopropylmethanol in the presence of an alkali, like potassium carbonate, to yield 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde. This intermediate is then oxidized, typically using sodium chlorite, to produce the desired 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. This acid is then further reacted to ultimately produce Roflumilast.
Q3: The research mentions that potassium permanganate can be used as an oxidizing agent in Roflumilast synthesis. Could this be used to oxidize this compound to the corresponding benzoic acid?
A: While potassium permanganate is a strong oxidizing agent and is mentioned in the context of Roflumilast synthesis [], it's not the preferred choice for oxidizing this compound to the corresponding benzoic acid in the provided research. The chosen methods [] prioritize milder, more selective oxidizing agents like sodium chlorite to avoid unwanted side reactions and achieve a higher yield of the desired product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.